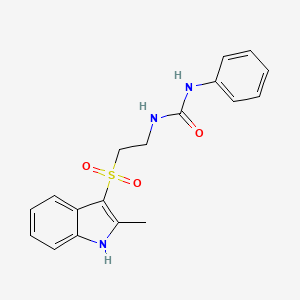

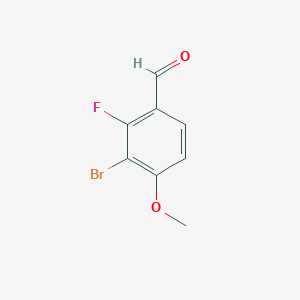

3-Bromo-2-fluoro-4-methoxybenzaldehyde

概要

説明

3-Bromo-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula BrC6H3(F)CHO . It is a fluorinated aromatic aldehyde .

Synthesis Analysis

The compound can be synthesized by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .Molecular Structure Analysis

The molecular weight of 3-Bromo-2-fluoro-4-methoxybenzaldehyde is 233.04 . The InChI code for the compound is 1S/C8H6BrFO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 .Chemical Reactions Analysis

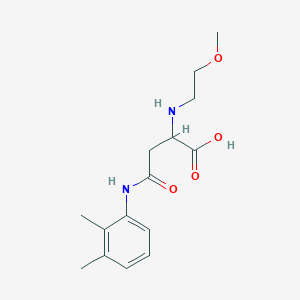

3-Bromo-4-methoxybenzaldehyde has been used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative via the Mukaiyama aldol reaction . It has also been used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 51-54 °C .科学的研究の応用

Synthesis and Chemical Transformation

3-Bromo-2-fluoro-4-methoxybenzaldehyde is involved in various synthesis processes and chemical transformations. For instance, Wang Bao-jie (2006) reported on the simplified synthesis of a related compound, 3-fluoro-4-methoxybenzaldehyde, highlighting improvements in the synthesis method and cost reduction (Wang Bao-jie, 2006). Chen Bing-he (2008) described the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a process involving bromination and hydrolysis (Chen Bing-he, 2008).

Bioconversion and Fungal Metabolism

Research by H. Beck et al. (2000) utilized membrane inlet mass spectrometry to study the metabolism of halogenated compounds, including brominated and fluorinated methoxybenzaldehydes, in the fungus Bjerkandera adusta (H. Beck et al., 2000). This study provides insights into the bioconversion potential and enzymatic processes involving halogenated benzaldehydes.

Antioxidant and Anticancer Properties

Chairul Rijal et al. (2022) synthesized derivatives from halogenated vanillin, including compounds related to 3-Bromo-2-fluoro-4-methoxybenzaldehyde, and evaluated their antioxidant activity (Chairul Rijal et al., 2022). N. Lawrence et al. (2003) described the synthesis of fluorinated analogues of combretastatin A-4, using fluorinated benzaldehydes to explore their anticancer properties (N. Lawrence et al., 2003).

Pharmaceutical and Drug Development

K. Nishimura and T. Saitoh (2016) discussed the improved synthesis of a drug intermediate, using a compound related to 3-Bromo-2-fluoro-4-methoxybenzaldehyde, which contributed to more efficient drug discovery processes (K. Nishimura & T. Saitoh, 2016).

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in the process of free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 3-Bromo-2-fluoro-4-methoxybenzaldehyde involves interactions at the benzylic position . This compound can participate in free radical reactions, where it can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . It can also undergo nucleophilic substitution reactions .

Biochemical Pathways

It’s known that similar compounds can affect pathways involving free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-fluoro-4-methoxybenzaldehyde . For instance, the rate of reaction can be influenced by the difference in electronegativity .

Safety and Hazards

将来の方向性

3-Bromo-2-fluoro-4-methoxybenzaldehyde could potentially be used in the development of new therapeutic agents, given its role in the synthesis of resveratrol derivatives as potent inhibitors of LSD1 .

Relevant Papers The compound has been used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative , the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole , and the synthesis of resveratrol derivatives as potent inhibitors of LSD1 .

特性

IUPAC Name |

3-bromo-2-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZFGKYKWIWFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-4-methoxybenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2952181.png)

![N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2952184.png)

![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2952186.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2952191.png)